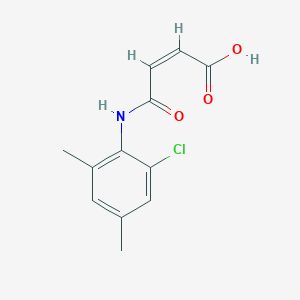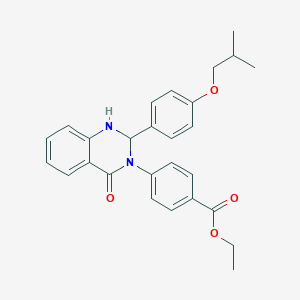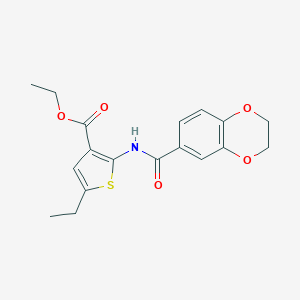
Ethyl 2-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-5-ethylthiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-5-ethylthiophene-3-carboxylate is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of a benzodioxine ring, a thiophene ring, and ester and amide functionalities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-5-ethylthiophene-3-carboxylate typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Benzodioxine Ring: The benzodioxine ring can be synthesized by the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Introduction of the Thiophene Ring: The thiophene ring is introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane.
Formation of the Amide Bond: The amide bond is formed by reacting the benzodioxine derivative with an appropriate amine under peptide coupling conditions.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Ethyl 2-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-5-ethylthiophene-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester and amide groups to alcohols and amines, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenated reagents, nucleophiles like amines or thiols
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Substituted thiophene derivatives
科学的研究の応用
Ethyl 2-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-5-ethylthiophene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of Ethyl 2-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-5-ethylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Disrupting Cellular Processes: Interfering with processes such as DNA replication, protein synthesis, or cell division.
類似化合物との比較
Ethyl 2-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-5-ethylthiophene-3-carboxylate can be compared with similar compounds to highlight its uniqueness:
2,3-Dihydro-1,4-benzodioxine-6-carboxamide: Similar benzodioxine ring but lacks the thiophene and ester functionalities.
2,3-Dihydro-1,4-benzodioxine-6-carbonyl chloride: Contains the benzodioxine ring but has a carbonyl chloride group instead of the amide and ester groups.
N-(2-Ethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide: Features a similar benzodioxine ring but with different substituents.
特性
CAS番号 |
312316-80-6 |
|---|---|
分子式 |
C18H19NO5S |
分子量 |
361.4g/mol |
IUPAC名 |
ethyl 2-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-5-ethylthiophene-3-carboxylate |
InChI |
InChI=1S/C18H19NO5S/c1-3-12-10-13(18(21)22-4-2)17(25-12)19-16(20)11-5-6-14-15(9-11)24-8-7-23-14/h5-6,9-10H,3-4,7-8H2,1-2H3,(H,19,20) |
InChIキー |
XHASPIQPOSWHTQ-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(S1)NC(=O)C2=CC3=C(C=C2)OCCO3)C(=O)OCC |
正規SMILES |
CCC1=CC(=C(S1)NC(=O)C2=CC3=C(C=C2)OCCO3)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ETHYL (2E)-2-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-5-(2-METHOXYNAPHTHALEN-1-YL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B388584.png)
![(2Z,5Z)-5-[3-methoxy-4-(propan-2-yloxy)benzylidene]-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B388585.png)
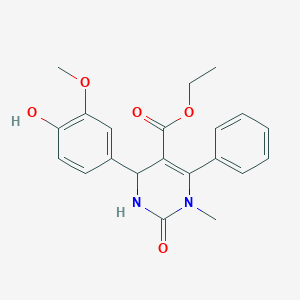
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide](/img/structure/B388588.png)
![2-isopropyl-5-methylcyclohexyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-3-methylbutanoate](/img/structure/B388589.png)
![N-[(2E,5Z)-5-(2-fluorobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B388591.png)
![2-[(6-acetamido-1,3-benzothiazol-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B388594.png)
![10a-{2-[4-(dimethylamino)phenyl]vinyl}-8,10,10-trimethyl-3,4,10,10a-tetrahydropyrimido[1,2-a]indol-2(1H)-one](/img/structure/B388596.png)
![4-[3-(Methylsulfanyl)anilino]-4-oxo-2-butenoic acid](/img/structure/B388597.png)
![2-Amino-1-(4-bromo-2-fluorophenyl)-7,7-dimethyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B388600.png)
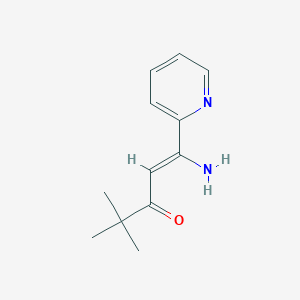
![2-{[(4-FLUORONAPHTHALEN-1-YL)METHYL]SULFANYL}-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE](/img/structure/B388602.png)
